20(R)-Notoginsenoside R2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20(R)-Notoginsenoside R2 is a useful research compound. Its molecular formula is C41H70O13 and its molecular weight is 771.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It has been reported that 20®-notoginsenoside r2 exhibits inhibitory effects on lung cancer nci-h1650 cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Based on its reported inhibitory effects on lung cancer cells , it can be inferred that the compound may interact with its cellular targets in a way that disrupts the normal functioning of these cells, leading to their inhibition or death.
Biochemical Pathways
Given its reported anti-cancer activity , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and other processes critical for cancer cell survival and growth.
Result of Action
The primary result of the action of 20®-Notoginsenoside R2, as reported in the literature, is its inhibitory effect on lung cancer NCI-H1650 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the survival and proliferation of these cells.
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRVWPHRMMRQI-RFMRREALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Can Notoginsenoside R1 be converted into more potent forms, and how does this impact anti-tumor activity?
A1: Yes, research has shown that Lactiplantibacillus plantarum S165 can effectively transform Notoginsenoside R1 into both 20(S)-Notoginsenoside R2 and 20(R)-Notoginsenoside R2. [] This biotransformation process significantly enhances the anti-tumor activity of the resulting compounds. Specifically, 20(S/R)-Notoginsenoside R2 demonstrated increased efficacy in inhibiting H22 hepatoma cell proliferation and promoting apoptosis compared to Notoginsenoside R1. [] This highlights the potential of microbial biotransformation for enhancing the medicinal properties of natural compounds.
Q2: What are the mechanisms by which 20(S/R)-Notoginsenoside R2 exerts its anti-tumor effects?
A2: Studies suggest that 20(S/R)-Notoginsenoside R2 primarily targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival often dysregulated in cancer cells. [] By blocking this pathway, 20(S/R)-Notoginsenoside R2 effectively induces apoptosis (programmed cell death) in H22 hepatoma cells, ultimately hindering tumor growth. [] This mechanistic insight sheds light on the potential therapeutic application of 20(S/R)-Notoginsenoside R2 in combatting liver cancer.
Q3: Besides Lactiplantibacillus plantarum S165, are there other microbial methods for obtaining this compound?
A3: Yes, the fungus Absidia coerulea (AS 3.3389) has been shown to metabolize Notoginsenoside R1 into various metabolites, including this compound. [] This demonstrates the diversity of microbial transformation methods for producing specific ginsenosides and highlights the potential of exploring diverse microbial species for biocatalytic applications in natural product modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。